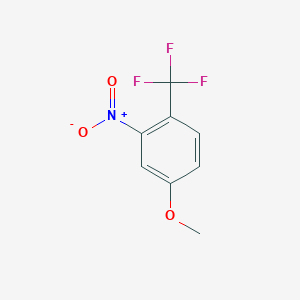

4-Methoxy-2-nitro-1-(trifluoromethyl)benzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.14 g/mol . It is characterized by the presence of a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃) attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Vorbereitungsmethoden

The synthesis of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene typically involves nitration and trifluoromethylation reactions. One common synthetic route includes the nitration of 4-methoxytoluene to form 4-methoxy-2-nitrotoluene, followed by trifluoromethylation using a suitable trifluoromethylating agent . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amines or other reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

2-Methoxy-5-nitrobenzotrifluoride: Similar structure but with different substitution pattern on the benzene ring.

4-Methyl-2-nitro-1-(trifluoromethyl)benzene: Contains a methyl group instead of a methoxy group.

2-Nitro-1,4-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene in specific research and industrial contexts.

Biologische Aktivität

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene, also known by its CAS number 25889-37-6, is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.133 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 273.8 ± 40.0 °C at 760 mmHg |

| Flash Point | 119.4 ± 27.3 °C |

Biological Activity Overview

The biological activity of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene has been investigated in various studies, highlighting its effects on cellular processes and potential therapeutic uses.

Cellular Effects

This compound has been shown to influence multiple cellular functions, including:

- Cell Signaling : It modulates key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Specifically, it can activate or inhibit kinases by binding to their ATP-binding sites, thereby affecting phosphorylation events crucial for cell signaling.

- Gene Expression : The compound interacts with transcription factors and other regulatory proteins, altering gene expression patterns that are vital for maintaining cellular homeostasis.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : It binds to specific enzymes, leading to either inhibition or activation. For instance, it has been noted to inhibit certain kinases involved in cancer progression.

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, resulting in metabolites that may possess distinct biological activities.

Toxicity Studies

Recent evaluations have revealed significant insights into the toxicity and carcinogenic potential of this compound:

- Chronic Toxicity : In chronic toxicity studies conducted on rats and mice, the compound was found to induce tumors in the liver at high doses (≥2000 ppm), with associated weight gain reductions and altered biochemical parameters such as increased cholesterol and triglyceride levels .

- Mutagenicity Tests : The compound demonstrated mutagenic properties in certain bacterial strains (e.g., Salmonella typhimurium), indicating potential genetic risks associated with exposure .

Dosage Effects in Animal Models

Research has shown that the effects of this compound are dose-dependent:

- At lower doses, it modulates cellular processes without significant toxicity.

- Higher doses lead to adverse effects such as cellular damage and inflammation, emphasizing the importance of establishing a therapeutic window for safe application in clinical settings.

Summary of Findings

The biological activity of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is characterized by its ability to alter cellular functions through various mechanisms. Its potential as a therapeutic agent is balanced by concerns regarding its toxicity and mutagenicity. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic applications.

Eigenschaften

IUPAC Name |

4-methoxy-2-nitro-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOIUQMLFCNNAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631395 |

Source

|

| Record name | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25889-37-6 |

Source

|

| Record name | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.